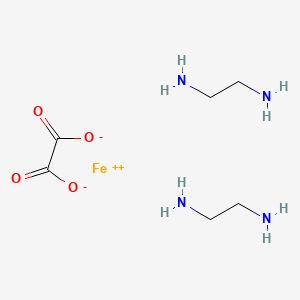
Iron, bis(1,2-ethanediamine-N,N')(ethanedioato(2-)-O,O')-, (OC-6-22)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- is a coordination compound that features iron as the central metal atom This compound is characterized by the presence of two 1,2-ethanediamine ligands and one ethanedioate ligand, which coordinate to the iron atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- typically involves the reaction of iron salts with 1,2-ethanediamine and ethanedioic acid under controlled conditions. A common method involves dissolving iron(III) chloride in water, followed by the addition of 1,2-ethanediamine and ethanedioic acid. The reaction mixture is then heated to facilitate the formation of the coordination compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. Advanced purification techniques such as chromatography may be employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The iron center can be reduced to a lower oxidation state.
Substitution: Ligands coordinated to the iron center can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and adjusting the pH of the solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) or iron(V) species, while reduction may produce iron(II) complexes. Substitution reactions result in the formation of new coordination compounds with different ligands.
科学研究应用
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of iron complexes.
Biology: The compound can be used to investigate the role of iron in biological systems and its interaction with biomolecules.
Medicine: Research into potential therapeutic applications, such as iron supplementation or as a precursor for drug development.
Industry: It may be used in catalysis, materials science, and as a precursor for the synthesis of other iron-containing compounds.
作用机制
The mechanism by which Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- exerts its effects involves the coordination of ligands to the iron center. This coordination influences the electronic structure and reactivity of the iron atom. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
相似化合物的比较
Similar Compounds
- Cobalt, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
- Nickel, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
- Copper, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)-
Uniqueness
Iron, bis(1,2-ethanediamine-N,N’)(ethanedioato(2-)-O,O’)-, (OC-6-22)- is unique due to the specific coordination environment around the iron center, which imparts distinct chemical properties and reactivity. Compared to similar compounds with different metal centers, the iron compound may exhibit different redox behavior, stability, and interaction with other molecules.
属性
CAS 编号 |
67537-95-5 |
|---|---|
分子式 |
C6H16FeN4O4 |
分子量 |
264.06 g/mol |
IUPAC 名称 |
ethane-1,2-diamine;iron(2+);oxalate |
InChI |
InChI=1S/2C2H8N2.C2H2O4.Fe/c2*3-1-2-4;3-1(4)2(5)6;/h2*1-4H2;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI 键 |
KMGMCKCHJFHGCW-UHFFFAOYSA-L |
规范 SMILES |
C(CN)N.C(CN)N.C(=O)(C(=O)[O-])[O-].[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxyphenyl)-6-methyl-2-[(pyrrolidin-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14169972.png)
![3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169991.png)




![3,3'-(1,1,2,2,3,3-Hexafluoropropane-1,3-diyl)bis[5-(pentafluoroethyl)-1,2,4-oxadiazole]](/img/structure/B14170008.png)



![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
![2-[[4-methyl-5-[3-(naphthalene-1-carbonylamino)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B14170050.png)
